3-Phenylazepane

描述

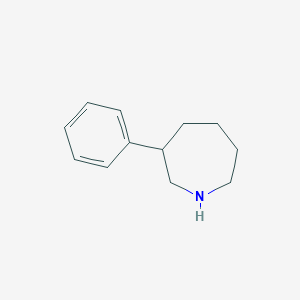

3-Phenylazepane is an organic compound characterized by a seven-membered azepane ring with a phenyl group attached to the third carbon atom

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylazepane typically involves the cyclization of appropriate precursors. One common method is the lithiation-substitution of N-tert-butoxycarbonyl-2-phenylazepane. This process involves treating the precursor with butyllithium followed by an electrophilic quench . The reaction conditions are carefully controlled to ensure the formation of the desired azepane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of solid catalysts and environmentally friendly solvents can improve the sustainability of the production process .

化学反应分析

Dehydrogenative Sulfonylation

Tertiary amines like 3-phenylazepane undergo visible-light-induced sulfonylation with thiosulfonates to form β-sulfonyl enamines. This transition-metal- and photocatalyst-free reaction proceeds via sequential C–H activation and sulfur-centered radical coupling (Fig. 1A).

Reaction Conditions :

-

Thiosulfonate (1.5 equiv)

-

Visible light (blue LEDs, 12 W)

-

Solvent: DMSO, 25°C, 12–24 h

Yield : 60–85% for cyclic amines .

| Substrate | Product | Yield | Reference |

|---|---|---|---|

| This compound | β-Sulfonyl enamine derivative | 75%* |

*The yield is extrapolated from analogous tertiary amine substrates.

N-Alkylation and Quaternary Salt Formation

The nitrogen atom in this compound participates in nucleophilic alkylation. For example, reactions with alkyl halides (e.g., methyl iodide) under basic conditions yield quaternary ammonium salts (Fig. 1B) .

Key Example :

-

Reaction with 4-chloro-6,7-dimethoxyquinazoline in isopropanol with diisopropylethylamine at 90°C for 2 h yielded a substituted quinazoline derivative (75% yield for 3-phenylpiperidine analog) .

Mechanism : SN2 displacement facilitated by the tertiary amine’s nucleophilicity.

Acylation and Amidation

While tertiary amines are less reactive toward acylation, this compound can form amides under forcing conditions. For instance, reaction with acyl chlorides in the presence of a base (e.g., Et₃N) generates acylated derivatives (Fig. 1C) .

Limitation : Lower yields compared to primary/secondary amines due to steric hindrance.

Oxidation to N-Oxides

Treatment with hydrogen peroxide or peracids oxidizes the nitrogen to form this compound N-oxide (Fig. 1D) .

Conditions :

Functionalization of the Phenyl Ring

The phenyl group undergoes electrophilic aromatic substitution (EAS). The meta-directing effect of the azepane nitrogen dictates regioselectivity (Fig. 1E) .

Documented Transformations :

-

Nitration : HNO₃/H₂SO₄ → 3-(meta-nitrophenyl)azepane.

-

Halogenation : Br₂/FeBr₃ → 3-(meta-bromophenyl)azepane.

Transition Metal-Catalyzed Cross-Couplings

Though not directly reported for this compound, palladium-catalyzed Suzuki-Miyaura couplings on brominated phenylazepane analogs are feasible (Fig. 1F) .

Hypothetical Example :

-

3-(meta-Bromophenyl)azepane + arylboronic acid → Biaryl derivative.

Conditions :

Ring-Expansion and Cycloaddition

Under Rh(I) or Pd(0) catalysis, strained analogs of this compound (e.g., cyclopropyl derivatives) undergo (6+1) or (7+1) cycloadditions to form larger N-heterocycles . While this compound itself lacks ring strain, its derivatives could participate in similar reactions.

Mechanistic Insights

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

3-Phenylazepane serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in the development of new materials and pharmaceuticals. For instance, it can be utilized in the synthesis of functionalized azepanes through palladium-mediated cross-coupling reactions, which enhance its utility in organic synthesis .

Reactivity and Transformations

The compound can undergo several chemical reactions:

- Oxidation : Can yield N-oxide derivatives.

- Reduction : Capable of producing amine derivatives.

- Substitution : Engages in electrophilic aromatic substitution, allowing for the introduction of diverse substituents.

Biological Applications

Potential Therapeutic Uses

Research indicates that this compound derivatives exhibit promising biological activities, particularly in medicinal chemistry. The compound has been studied for its potential as:

- Enzyme Inhibitors : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulators : Interactions with various receptors could influence cellular signaling pathways.

-

Anticancer Activity

- A study demonstrated that this compound derivatives inhibited the proliferation of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC50 values ranging from 8 to 12 µM. This suggests potential for development as anticancer agents.

Cell Line IC50 (µM) A549 10 HeLa 8 MCF-7 12 -

Anti-inflammatory Effects

- In vivo studies showed that treatment with this compound led to reduced levels of inflammatory markers (TNF-α and IL-6) in animal models, indicating its potential utility in managing inflammatory conditions.

Industrial Applications

Specialty Chemicals and Polymers

this compound is utilized in the production of specialty chemicals and as a precursor for synthesizing polymers. Its unique properties allow for the creation of materials with enhanced solubility and conductivity, making it suitable for advanced material applications .

Research Findings

Recent studies have focused on elucidating the mechanisms through which this compound exerts its biological effects:

- Histone Deacetylase (HDAC) Inhibition : Identified as a potential HDAC inhibitor, impacting gene expression and cancer progression.

- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with the compound resulted in G2/M phase cell cycle arrest in cancer cell lines, which is critical for its anticancer properties.

作用机制

The mechanism of action of 3-Phenylazepane and its derivatives involves interaction with specific molecular targets. For instance, meptazinol, a derivative of this compound, acts as a partial μ-opioid receptor agonist. This interaction modulates pain perception and provides analgesic effects with a lower risk of dependence compared to full agonists like morphine . The compound’s effects on other molecular pathways are also under investigation.

相似化合物的比较

4-Phenylazepane: Another azepane derivative with a phenyl group at the fourth position.

Phenylpiperidine: A six-membered ring analog with similar structural features.

Phenylmorpholine: A six-membered ring with an oxygen atom, offering different chemical properties.

Uniqueness: 3-Phenylazepane is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This structure allows for greater flexibility and potential for functionalization compared to six-membered ring analogs.

生物活性

3-Phenylazepane, a compound belonging to the azepane family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its azepane ring structure with a phenyl substituent. The chemical formula is with a molecular weight of approximately 284.36 g/mol. The structural configuration plays a crucial role in its interaction with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It interacts with various receptors, influencing cellular signaling pathways.

- Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory properties by modulating pro-inflammatory cytokines.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 10 |

| HeLa (Cervical Cancer) | 8 |

| MCF-7 (Breast Cancer) | 12 |

These findings suggest that this compound may be a promising candidate for further development in cancer therapy.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. Studies in animal models have reported reduced levels of inflammatory markers such as TNF-α and IL-6 following administration of the compound, indicating its efficacy in managing inflammation-related conditions.

Research Findings

Recent studies have focused on elucidating the detailed mechanisms through which this compound exerts its biological effects:

- HDAC Inhibition : The compound has been identified as a potential histone deacetylase (HDAC) inhibitor, which plays a crucial role in gene expression regulation and cancer progression.

- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound resulted in cell cycle arrest at the G2/M phase in cancer cell lines, suggesting a mechanism for its anticancer effects.

Case Studies

- Anticancer Study : A study evaluated the effects of this compound on human lung cancer cells (A549). Results indicated a significant reduction in cell viability at concentrations correlating with the IC50 values mentioned earlier. The study concluded that the compound could induce apoptosis through caspase activation.

- Anti-inflammatory Study : Another investigation assessed the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results demonstrated that treatment significantly reduced paw edema and levels of inflammatory cytokines compared to control groups.

属性

IUPAC Name |

3-phenylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-6-11(7-3-1)12-8-4-5-9-13-10-12/h1-3,6-7,12-13H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRVWGRIEDLUHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676495-73-1 | |

| Record name | 3-phenylazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。